molecular formula C16H32O2S B12596292 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene CAS No. 879005-79-5

1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene

Cat. No.: B12596292
CAS No.: 879005-79-5
M. Wt: 288.5 g/mol
InChI Key: PFYWGYJZNXNRNW-UHFFFAOYSA-N
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Description

1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene is an organic compound with the molecular formula C14H28O2S It is characterized by the presence of two butoxy groups and a butylsulfanyl group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene typically involves the reaction of butyl mercaptan with a suitable butene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the butylsulfanyl group to a butyl group using reducing agents like lithium aluminum hydride.

    Substitution: The butoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, amines, bases like sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Butyl-substituted derivatives

    Substitution: Various substituted butene derivatives

Scientific Research Applications

1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene involves its interaction with molecular targets through its functional groups. The butylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibutoxy-2-(methylsulfanyl)but-2-ene
  • 1,1-Dibutoxy-2-(ethylsulfanyl)but-2-ene
  • 1,1-Dibutoxy-2-(propylsulfanyl)but-2-ene

Uniqueness

1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can be leveraged in designing compounds with specific reactivity and applications.

Properties

CAS No.

879005-79-5

Molecular Formula

C16H32O2S

Molecular Weight

288.5 g/mol

IUPAC Name

1,1-dibutoxy-2-butylsulfanylbut-2-ene

InChI

InChI=1S/C16H32O2S/c1-5-9-12-17-16(18-13-10-6-2)15(8-4)19-14-11-7-3/h8,16H,5-7,9-14H2,1-4H3

InChI Key

PFYWGYJZNXNRNW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C(=CC)SCCCC)OCCCC

Origin of Product

United States

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